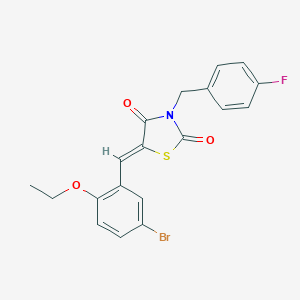![molecular formula C20H19Cl4N3O3 B302244 N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide, also known as DCM, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DCM is a hydrazone derivative of 4,5-dichloro-1,2-dithiol-3-one, which has been found to exhibit significant biological activity.
Wirkmechanismus
The mechanism of action of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of viral replication. It has also been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation of using N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide. One area of interest is the development of new synthetic methods for N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide that are more efficient and cost-effective. Another area of research is the investigation of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide's potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 3,4-dichlorobenzylamine in the presence of acetic acid. The resulting product is then reacted with 2-(4-morpholinyl)acetic acid hydrazide to form N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Produktname |
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide |
|---|---|
Molekularformel |
C20H19Cl4N3O3 |
Molekulargewicht |
491.2 g/mol |
IUPAC-Name |
N-[(Z)-[3,5-dichloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H19Cl4N3O3/c21-15-2-1-13(7-16(15)22)12-30-20-17(23)8-14(9-18(20)24)10-25-26-19(28)11-27-3-5-29-6-4-27/h1-2,7-10H,3-6,11-12H2,(H,26,28)/b25-10- |
InChI-Schlüssel |
YMDPIZHATCSNGD-MRUKODCESA-N |
Isomerische SMILES |
C1COCCN1CC(=O)N/N=C\C2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl |
SMILES |
C1COCCN1CC(=O)NN=CC2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl |
Kanonische SMILES |
C1COCCN1CC(=O)NN=CC2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302162.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)

![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)